molecular formula C9H14N2O3 B6156763 tert-butyl 3-isocyanatoazetidine-1-carboxylate CAS No. 2649064-07-1

tert-butyl 3-isocyanatoazetidine-1-carboxylate

Cat. No. B6156763
CAS RN: 2649064-07-1
M. Wt: 198.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-isocyanatoazetidine-1-carboxylate (TBICA) is an organic compound with a unique structure and a wide range of applications in scientific research. TBICA is a versatile reagent used in the synthesis of organic compounds and has been used in a variety of organic transformations. TBICA is a versatile reagent used in the synthesis of organic compounds and has been used in a variety of organic transformations. TBICA is a versatile reagent used in the synthesis of organic compounds and has been used in a variety of organic transformations. TBICA has been used in a variety of biological, chemical, and physical applications, including the synthesis of pharmaceuticals, pesticides, and agrochemicals.

Mechanism of Action

Tert-butyl 3-isocyanatoazetidine-1-carboxylate is an organic compound with a unique structure that allows for a variety of reactions and applications. tert-butyl 3-isocyanatoazetidine-1-carboxylate acts as a nucleophile in the Diels-Alder reaction, and as a Lewis acid in the Wittig reaction. In the Diels-Alder reaction, tert-butyl 3-isocyanatoazetidine-1-carboxylate acts as a nucleophile and reacts with an electron-rich double bond to form a new sigma bond. In the Wittig reaction, tert-butyl 3-isocyanatoazetidine-1-carboxylate acts as a Lewis acid and reacts with an electron-poor double bond to form a new sigma bond.
Biochemical and Physiological Effects
tert-butyl 3-isocyanatoazetidine-1-carboxylate has been found to have a variety of biochemical and physiological effects. tert-butyl 3-isocyanatoazetidine-1-carboxylate has been shown to inhibit the growth of certain bacteria and fungi, and to inhibit the activity of certain enzymes. tert-butyl 3-isocyanatoazetidine-1-carboxylate has also been shown to have anti-inflammatory and anti-cancer properties. In addition, tert-butyl 3-isocyanatoazetidine-1-carboxylate has been shown to have antioxidant properties, and to modulate the expression of certain genes.

Advantages and Limitations for Lab Experiments

Tert-butyl 3-isocyanatoazetidine-1-carboxylate has a number of advantages and limitations for use in laboratory experiments. tert-butyl 3-isocyanatoazetidine-1-carboxylate is a highly reactive reagent, and its unique structure allows for a variety of reactions and applications. tert-butyl 3-isocyanatoazetidine-1-carboxylate is also relatively inexpensive and can be easily obtained from chemical suppliers. However, tert-butyl 3-isocyanatoazetidine-1-carboxylate is a hazardous material and should be handled with care. Additionally, tert-butyl 3-isocyanatoazetidine-1-carboxylate is not soluble in water and must be dissolved in an organic solvent before use.

Future Directions

The use of tert-butyl 3-isocyanatoazetidine-1-carboxylate in scientific research is still in its infancy, and there is a great deal of potential for further exploration. tert-butyl 3-isocyanatoazetidine-1-carboxylate could be used to synthesize a variety of organic compounds, such as pharmaceuticals, pesticides, and agrochemicals. tert-butyl 3-isocyanatoazetidine-1-carboxylate could also be used in the synthesis of organometallic compounds, such as transition metal complexes and organometallic clusters. Additionally, tert-butyl 3-isocyanatoazetidine-1-carboxylate could be used to investigate its biochemical and physiological effects, such as its anti-inflammatory and anti-cancer properties. Finally, tert-butyl 3-isocyanatoazetidine-1-carboxylate could be used to investigate its potential as a catalyst in organic reactions, such as the Diels-Alder reaction, the Wittig reaction, and the Stetter reaction.

Synthesis Methods

Tert-butyl 3-isocyanatoazetidine-1-carboxylate can be synthesized via two different methods. The first method is an acid-catalyzed reaction of isocyanic acid and 1-azetidine-carboxylic acid. In this method, isocyanic acid is reacted with 1-azetidine-carboxylic acid in the presence of a catalytic amount of an acid, such as hydrochloric acid. The reaction produces a tert-butyl 3-isocyanatoazetidine-1-carboxylate intermediate which is then purified and isolated. The second method is a direct reaction between tert-butyl isocyanide and 1-azetidine-carboxylic acid. This reaction is carried out in the presence of a catalytic amount of an acid, such as hydrochloric acid, and produces a tert-butyl 3-isocyanatoazetidine-1-carboxylate intermediate which is then purified and isolated.

Scientific Research Applications

Tert-butyl 3-isocyanatoazetidine-1-carboxylate has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of organic compounds, such as pharmaceuticals, pesticides, and agrochemicals. tert-butyl 3-isocyanatoazetidine-1-carboxylate has also been used in the synthesis of organometallic compounds, such as transition metal complexes and organometallic clusters. tert-butyl 3-isocyanatoazetidine-1-carboxylate has also been used in the synthesis of peptides and proteins, and in the synthesis of heterocyclic compounds. tert-butyl 3-isocyanatoazetidine-1-carboxylate has also been used as a catalyst in organic reactions, such as the Diels-Alder reaction, the Wittig reaction, and the Stetter reaction.

properties

{ "Design of the Synthesis Pathway": "The synthesis of tert-butyl 3-isocyanatoazetidine-1-carboxylate can be achieved through a multistep reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "tert-butyl 3-hydroxyazetidine-1-carboxylate", "phosgene", "triethylamine", "anhydrous ether", "sodium azide", "sulfuric acid", "sodium bicarbonate", "anhydrous sodium sulfate", "methanol", "ethyl acetate" ], "Reaction": [ "Step 1: Conversion of tert-butyl 3-hydroxyazetidine-1-carboxylate to tert-butyl 3-chloroazetidine-1-carboxylate using phosgene and triethylamine in anhydrous ether as solvent.", "Step 2: Conversion of tert-butyl 3-chloroazetidine-1-carboxylate to tert-butyl 3-azidoazetidine-1-carboxylate using sodium azide in anhydrous ether as solvent.", "Step 3: Conversion of tert-butyl 3-azidoazetidine-1-carboxylate to tert-butyl 3-isocyanatoazetidine-1-carboxylate using sulfuric acid and sodium bicarbonate in anhydrous ether as solvent.", "Step 4: Purification of the crude product using anhydrous sodium sulfate and recrystallization from a mixture of methanol and ethyl acetate." ] }

CAS RN

2649064-07-1

Product Name

tert-butyl 3-isocyanatoazetidine-1-carboxylate

Molecular Formula

C9H14N2O3

Molecular Weight

198.2

Purity

95

Origin of Product

United States

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